molecular formula C21H27N5O2 B271939 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine

カタログ番号 B271939
分子量: 381.5 g/mol
InChIキー: FUPYZDMURJTEHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine, also known as EMA-401, is a novel drug compound that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that arises from damage to the nervous system. It is a challenging condition to treat, and there is a significant unmet need for effective therapies. EMA-401 has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine acts by selectively blocking the angiotensin II type 2 receptor (AT2R). The AT2R is expressed in the nervous system and has been implicated in the development of neuropathic pain. By blocking the AT2R, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine reduces pain sensitivity and improves quality of life in preclinical models of neuropathic pain.
Biochemical and Physiological Effects:
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has also been shown to reduce the expression of pain-related genes and increase the expression of genes involved in nerve regeneration.

実験室実験の利点と制限

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has several advantages for lab experiments. It has a well-defined mechanism of action, making it easier to study its effects. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine is also highly selective for the AT2R, reducing the risk of off-target effects. However, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine is a complex molecule that requires expertise in organic chemistry to synthesize. This may limit its accessibility to some researchers.

将来の方向性

There are several future directions for N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine research. One area of interest is the potential use of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine in combination with other drugs for the treatment of neuropathic pain. Another area of interest is the potential use of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine for the treatment of other chronic pain conditions, such as fibromyalgia. Finally, further research is needed to better understand the long-term safety and efficacy of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine in humans.
Conclusion:
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine is a novel drug compound that shows promise for the treatment of neuropathic pain. Its well-defined mechanism of action and selective targeting of the AT2R make it an attractive candidate for further research. However, more studies are needed to fully understand its potential benefits and limitations.

合成法

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine is a complex molecule that requires a multi-step synthesis process. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine involves the reaction of several chemical compounds, including 3-ethoxy-4-hydroxybenzaldehyde, 1-phenyl-1H-tetrazole-5-thiol, and 2-methylbutan-2-amine. The synthesis process is challenging and requires expertise in organic chemistry.

科学的研究の応用

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been extensively studied in preclinical models of neuropathic pain. In animal studies, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to reduce pain sensitivity and improve quality of life. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has also been shown to be effective in models of chronic pain, including diabetic neuropathy and chemotherapy-induced neuropathy.

特性

製品名

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine

分子式

C21H27N5O2

分子量

381.5 g/mol

IUPAC名

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C21H27N5O2/c1-5-21(3,4)22-15-16-12-13-18(19(14-16)27-6-2)28-20-23-24-25-26(20)17-10-8-7-9-11-17/h7-14,22H,5-6,15H2,1-4H3

InChIキー

FUPYZDMURJTEHM-UHFFFAOYSA-N

SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC

正規SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。